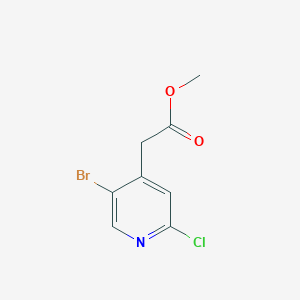
Methyl 5-bromo-2-chloropyridine-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-bromo-2-chloropyridine-4-acetate” is a chemical compound that is part of the pyridine class . Pyridines are a class of compounds that have been used in a wide range of research topics . The compound has a molecular formula of C7H5BrClNO2 .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloropyridine-4-acetate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, it could participate in nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
The compound is a liquid or low melting solid . Its molecular weight is 250.48 .科学的研究の応用
Synthesis of Heterocyclic Compounds
Methyl 5-bromo-2-chloropyridine-4-acetate has been utilized in the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates through efficient large-scale methodologies. This process involves judicious functionalization via SNAr and palladium-catalyzed reactions, offering a high-yielding route to these core structures, which are crucial in pharmaceutical research and development (Morgentin et al., 2009). Furthermore, the compound's reactivity has facilitated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, underscoring its value in exploring new chemical spaces for drug discovery (Ahmad et al., 2017).
Antiviral and Antiproliferative Activities
Research into derivatives of methyl 5-bromo-2-chloropyridine-4-acetate has led to the discovery of compounds with significant biological activities. For instance, pyrimidine derivatives synthesized from this intermediate have demonstrated antiproliferative effects against selected human cancer cell lines, highlighting the potential for developing new anticancer agents (Awad et al., 2015). Additionally, the synthesis of pyridyl–pyrazole-3-one derivatives using this compound has resulted in novel molecules with cytotoxicity against tumor cell lines, further emphasizing its role in the quest for new therapeutic agents (Huang et al., 2017).
Material Science and Corrosion Inhibition
Beyond medicinal chemistry, methyl 5-bromo-2-chloropyridine-4-acetate has found applications in material science, particularly in the synthesis of Schiff bases and phenolic compounds used as corrosion inhibitors. These studies demonstrate the compound's utility in developing materials with enhanced durability and resistance to environmental degradation, thus contributing to the advancement of material science and engineering (El-Lateef et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDVGZILZRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloropyridine-4-acetate | |
CAS RN |
1807013-19-9 |
Source


|
| Record name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

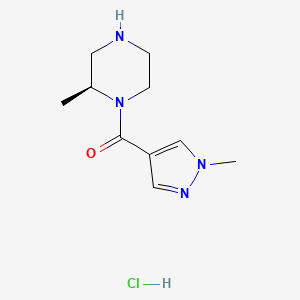
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
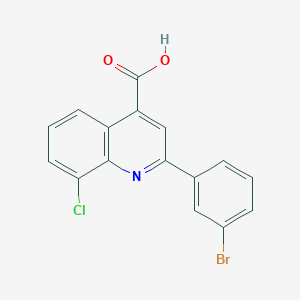
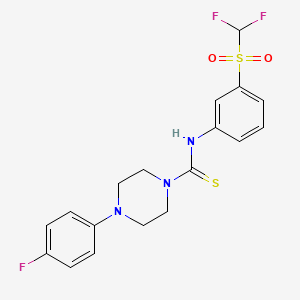
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
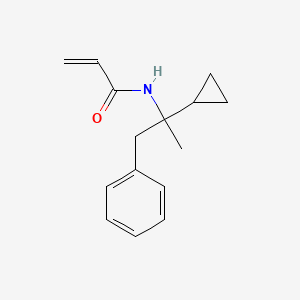
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)

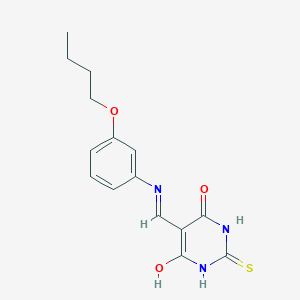
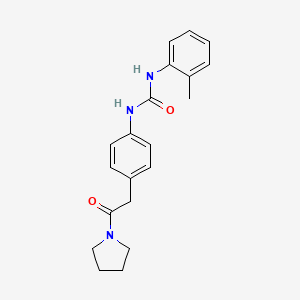
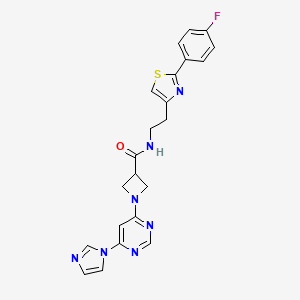
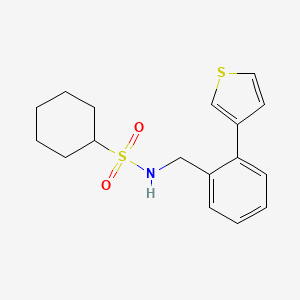
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)